molecular formula C6H8OS B6278275 1-(but-3-yn-2-ylsulfanyl)ethan-1-one CAS No. 1220112-10-6

1-(but-3-yn-2-ylsulfanyl)ethan-1-one

Cat. No.: B6278275
CAS No.: 1220112-10-6
M. Wt: 128.2
InChI Key:
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Description

1-(but-3-yn-2-ylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a sulfanyl group attached to a but-3-yn-2-yl chain and an ethan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(but-3-yn-2-ylsulfanyl)ethan-1-one can be synthesized through a multi-step process involving the reaction of but-3-yn-2-yl bromide with ethan-1-one in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(but-3-yn-2-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethan-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-3-yn-2-yl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halides, nucleophiles, polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(but-3-yn-2-ylsulfanyl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(but-3-yn-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The carbonyl group in the ethan-1-one moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(but-3-yn-2-ylsulfanyl)propan-1-one: Similar structure but with a propan-1-one moiety instead of ethan-1-one.

    1-(but-3-yn-2-ylsulfanyl)butan-1-one: Similar structure but with a butan-1-one moiety instead of ethan-1-one.

Uniqueness: 1-(but-3-yn-2-ylsulfanyl)ethan-1-one is unique due to its specific combination of a but-3-yn-2-yl chain and an ethan-1-one moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1220112-10-6

Molecular Formula

C6H8OS

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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